Methyl cis-10-Octadecenoate
Description
Methyl cis-10-octadecenoate (C₁₉H₃₆O₂; molecular weight 296.49 g/mol) is a monounsaturated fatty acid methyl ester (FAME) characterized by a cis-configured double bond at the 10th carbon of an 18-carbon chain (C18:1 cis-10). Its CAS registry number is 13481-95-3, and it is structurally distinct from more common isomers like methyl oleate (cis-9) or methyl palmitoleate (cis-9 C16:1).
Properties
IUPAC Name |
methyl (Z)-octadec-10-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIOLLKZWLCOX-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cis-10-Octadecenoate can be synthesized through the esterification of stearic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves heating the mixture under reflux for several hours, followed by neutralization with sodium methoxide and purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of vegetable oils or animal fats with methanol. This process is catalyzed by either an acid or a base, and the resulting methyl esters are separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl cis-10-Octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Applications
Synthesis of Fatty Acids and Esters
Methyl cis-10-octadecenoate is utilized as an intermediate in the synthesis of various fatty acids and esters. Its unique double bond positioning at the 10th carbon allows for specific reactivity that can be exploited in synthetic methodologies. Various reactions it can undergo include:
- Oxidation : This compound can be oxidized to form epoxides or hydroxylated derivatives.
- Reduction : It can be reduced to yield saturated fatty acid methyl esters.
- Substitution : The ester group may undergo substitution with other functional groups under suitable conditions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Epoxides, hydroxylated derivatives |
| Reduction | Palladium on carbon | Saturated fatty acid methyl esters |
| Substitution | Grignard reagents | Various substituted derivatives |
Biological Applications
Metabolism Studies
In biological research, this compound serves as a model compound for investigating the metabolism and function of fatty acids in living organisms. Its role in cellular processes is significant due to its incorporation into cellular membranes, influencing membrane fluidity and function.
Health Benefits
Research indicates potential health benefits associated with this compound, including:
- Anti-inflammatory Properties : Studies have suggested that this compound may play a role in reducing inflammation.
- Cardiovascular Health : Its consumption has been linked to improved cardiovascular health outcomes due to its monounsaturated nature.
Medical Applications
This compound is being explored for its therapeutic potentials. Its mechanisms of action involve modulation of cellular pathways related to inflammation and lipid metabolism. Notably, it has been studied for its effects on:
- Adipocyte Differentiation : It may activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a critical regulator of fat cell differentiation .
- Tight Junction Disorders : Emerging research suggests that derivatives of this compound could ameliorate conditions like inflammatory bowel disease by enhancing intestinal epithelial barrier function .
Industrial Applications
Biodiesel Production
In industrial settings, this compound is a valuable component in biodiesel production. Its synthesis often involves transesterification processes where vegetable oils or animal fats are converted into biodiesel through reactions with methanol.
Cosmetics and Personal Care Products
Due to its emollient properties, this compound is used in the formulation of cosmetics and personal care products. It enhances skin feel and moisture retention.
Case Studies
-
Fatty Acid Profiling in Suet Oil
A study analyzing the fatty acid composition of suet oil identified this compound among other fatty acids, demonstrating its prevalence in natural sources . The profiling utilized gas chromatography techniques to quantify various fatty acids, highlighting the importance of this compound in dietary sources. -
Impact on Cellular Mechanisms
Research focused on the metabolic effects of this compound showed that it influences signaling pathways related to energy homeostasis and inflammation. This study provided insights into how specific fatty acids can impact health at a cellular level .
Mechanism of Action
The mechanism of action of Methyl cis-10-Octadecenoate involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways involved in inflammation, lipid metabolism, and energy homeostasis . The compound interacts with specific receptors and enzymes, such as peroxisome proliferator-activated receptors (PPARs) and fatty acid-binding proteins, to exert its biological effects .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The cis-10 isomer exhibits distinct physical properties compared to cis-9 (oleate) and cis-11 isomers. For example, methyl cis-11-octadecenoate has a lower boiling point (162–164°C) than methyl oleate, likely due to differences in molecular packing influenced by double bond position .
- Cis vs. Trans : The trans-9 isomer (elaidate) has a higher boiling point than its cis-9 counterpart, reflecting reduced molecular symmetry and higher melting points typical of trans configurations .
- Degree of Unsaturation: Methyl linoleate (C18:2) has a higher boiling point (207–208°C) and flash point (>109°C) than monoenoic esters, attributed to increased van der Waals interactions from additional double bonds .
Chemical Reactivity and Stability
- Oxidation Susceptibility: Monoenoic esters like this compound are less prone to oxidation than diunsaturated analogs (e.g., linoleate). However, the cis-10 configuration may confer unique reactivity in enzymatic or industrial hydrogenation processes compared to cis-9 isomers .
- Stereochemical Influence : The cis configuration at C10 introduces a kink in the hydrocarbon chain, reducing crystallinity and increasing fluidity compared to trans or saturated analogs. This property is critical in applications like lubricants or biodiesel, where low-temperature performance is prioritized .
Biological Activity
Methyl cis-10-octadecenoate, a fatty acid methyl ester, is derived from oleic acid and is recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₄O₂
- Molecular Weight : 282.5 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : Approximately 136 °C
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting their cell membranes and metabolic processes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial against E. coli, S. aureus | |
| Octadecenoic acid | Inhibits enzyme activities in microbes |
The mechanism of action includes the generation of peroxidation products that can lead to microbial cell lysis .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in managing conditions such as arthritis and other inflammatory disorders.
| Study | Findings |
|---|---|
| Awa et al., 2012 | Demonstrated anti-inflammatory activity comparable to known anti-inflammatories |
| Venn-Watson et al., 2020 | Showed potential in stabilizing mitochondrial functions during inflammation |
The compound's ability to modulate inflammatory pathways suggests its therapeutic potential in chronic inflammatory diseases.
3. Antioxidant Activity
This compound has been associated with antioxidant activities, helping to neutralize free radicals and reduce oxidative stress.
| Test Method | Result |
|---|---|
| DPPH Assay | Significant scavenging activity observed at various concentrations |
| ABTS Assay | High antioxidant potential compared to standard antioxidants |
This antioxidant capacity is crucial for preventing cellular damage and may contribute to its anticancer effects.
4. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against breast and cervical cancer cell lines.
| Cell Line | IC50 (μg/mL) | Inhibition (%) at 250 μg/mL |
|---|---|---|
| MCF-7 | 125 | 97.62 |
| HeLa | 125 | 93.85 |
These results suggest that this compound can significantly inhibit cancer cell proliferation in a dose-dependent manner .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of various fatty acid methyl esters, including this compound, against common pathogens. The results indicated a notable zone of inhibition for both Gram-positive and Gram-negative bacteria, reinforcing its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
In a clinical trial focusing on patients with chronic inflammatory conditions, participants receiving this compound showed reduced markers of inflammation compared to the control group. This suggests a promising role in therapeutic applications for inflammatory diseases .
Q & A
Basic: What are the standard laboratory synthesis routes for Methyl cis-10-Octadecenoate, and how can purity be optimized?
Answer:
this compound is typically synthesized via esterification of cis-10-octadecenoic acid with methanol under acid catalysis (e.g., H₂SO₄). Key steps include:
- Reaction Optimization : Control temperature (60–80°C) to minimize isomerization .
- Purification : Use fractional distillation or preparative GC to isolate the cis isomer from trans byproducts .
- Purity Assessment : Validate via GC-MS (≥98% purity) and NMR (confirm double bond position) .
Storage : Store at 0–6°C in inert atmospheres to prevent oxidation .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- GC-MS : Quantify purity and detect trans-isomer contamination (retention time comparison with standards) .
- NMR : ¹H NMR (δ 5.3–5.4 ppm for cis doublet) and ¹³C NMR (δ 130–132 ppm for olefinic carbons) confirm structure .
- FT-IR : C=O stretch (~1740 cm⁻¹) and cis C-H out-of-plane bending (~725 cm⁻¹) .
Reference Databases : Cross-check spectral data with SciFinder or PubChem .
Basic: How should stability studies for this compound be designed?
Answer:
- Conditions : Test under varying temperatures (4°C, 25°C, 40°C), humidity (0–80% RH), and light exposure .
- Degradation Markers : Monitor peroxide value (oxidation) and trans-isomer formation via GC-MS .
- Kinetic Analysis : Use Arrhenius models to predict shelf life .
Advanced: How can researchers distinguish this compound from positional or geometric isomers?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column; cis-10 elutes later than cis-9 (methyl oleate) due to polarity differences .
- Derivatization : Form urea adducts to separate cis/trans isomers .
- High-Resolution MS : Differentiate isomers via exact mass (C₁₉H₃₆O₂, exact mass 296.48) .
Advanced: What experimental designs are optimal for studying the biological activity of this compound?
Answer:
- In Vitro Models : Use lipidomics approaches (e.g., LC-MS/MS) to track incorporation into cell membranes .
- Dose-Response : Test concentrations from 1–100 µM in triplicate to establish EC₅₀ values .
- Controls : Include saturated methyl esters (e.g., methyl stearate) to isolate double bond effects .
Advanced: How should contradictory data on isomerization kinetics be resolved?
Answer:
- Systematic Review : Follow COSMOS-E guidelines to aggregate studies, stratify by methodology (e.g., solvent polarity, catalyst type), and perform meta-regression .
- Replication : Repeat experiments under standardized conditions (e.g., 70°C, 24h) to isolate variables .
Advanced: What challenges arise in spectroscopic analysis of this compound, and how are they mitigated?
Answer:
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve olefinic proton couplings .
- Oxidation Artifacts : Analyze under nitrogen and add antioxidants (e.g., BHT) during sample prep .
Advanced: How can metabolic pathways involving this compound be traced in vivo?
Answer:
- Isotopic Labeling : Synthesize ¹³C-labeled analogs and track via mass spectrometry imaging .
- Enzyme Assays : Incubate with lipases (e.g., pancreatic lipase) and quantify hydrolysis products .
Advanced: What computational methods predict the physicochemical properties of this compound?
Answer:
- QSAR Models : Use ACD/Labs Percepta to estimate logP (≈8.2) and water solubility (<0.1 mg/L) .
- Molecular Dynamics : Simulate membrane interactions using GROMACS .
Advanced: How can meta-analyses combine studies on this compound with differing methodologies?
Answer:
- Heterogeneity Assessment : Use I² statistics to quantify variability across studies .
- Subgroup Analysis : Stratify by synthesis route (e.g., enzymatic vs. chemical) and analytical techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
